(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its tricyclic structure and the presence of a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution or addition reactions.
Final functionalization: The hydroxyl group is introduced in the final step, often through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The morpholine ring can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[331
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S,7s)-4-(piperidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(3R,5S,7s)-4-(pyrrolidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol might confer unique properties such as increased solubility or specific binding interactions, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C14H23NO2 |
---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
(3S,5R)-4-morpholin-4-yladamantan-1-ol |
InChI |
InChI=1S/C14H23NO2/c16-14-7-10-5-11(8-14)13(12(6-10)9-14)15-1-3-17-4-2-15/h10-13,16H,1-9H2/t10?,11-,12+,13?,14? |
InChI-Schlüssel |
DBZPWMVGCMRXDI-HPCMXSDISA-N |
Isomerische SMILES |
C1COCCN1C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
Kanonische SMILES |
C1COCCN1C2C3CC4CC2CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.